4-(3-(Methoxymethyl)piperidin-1-yl)aniline
Overview
Description
4-(3-(Methoxymethyl)piperidin-1-yl)aniline is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methoxymethyl group and an aniline moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and various industrial processes .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, a class to which this compound belongs, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
Piperidine derivatives are known to participate in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can influence the compound’s interaction with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications . Therefore, the affected pathways and their downstream effects can vary widely depending on the specific derivative and its intended use.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities and pharmacological applications . Therefore, the effects can vary widely depending on the specific derivative and its intended use.
Preparation Methods
The synthesis of 4-(3-(Methoxymethyl)piperidin-1-yl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a Mannich reaction, where formaldehyde and methanol are used as reagents.
Attachment of the Aniline Moiety: The aniline moiety can be attached through a substitution reaction, where aniline is reacted with the piperidine derivative under suitable conditions.
Chemical Reactions Analysis
4-(3-(Methoxymethyl)piperidin-1-yl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
4-(3-(Methoxymethyl)piperidin-1-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: This compound is used in the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Industrial Processes: The compound is utilized in various industrial applications, including the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-(3-(Methoxymethyl)piperidin-1-yl)aniline can be compared with other piperidine derivatives, such as:
4-(3-Aminomethylphenyl)piperidine: This compound has a similar structure but lacks the methoxymethyl group, which may result in different biological activity and chemical properties.
Remifentanil: A piperidine derivative used as an analgesic, which has a different substitution pattern and pharmacological profile.
Properties
IUPAC Name |
4-[3-(methoxymethyl)piperidin-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-10-11-3-2-8-15(9-11)13-6-4-12(14)5-7-13/h4-7,11H,2-3,8-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHFAYOXZZSSCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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